molecular formula C14H14F3N5 B10921251 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10921251
M. Wt: 309.29 g/mol
InChI Key: KPTGJAFPHRVHTL-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives

Uniqueness

6-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F3N5

Molecular Weight

309.29 g/mol

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H14F3N5/c1-7-9(6-21(3)19-7)11-5-10(14(15,16)17)12-8(2)20-22(4)13(12)18-11/h5-6H,1-4H3

InChI Key

KPTGJAFPHRVHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C)C)C(=C2)C(F)(F)F)C

Origin of Product

United States

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